molecular formula C18H17FN4O3 B2640684 N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895644-10-7

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2640684
CAS RN: 895644-10-7
M. Wt: 356.357
InChI Key: VKIJOSFAOVKXJA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Analysis

The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a relative of the specified compound, has been studied for its crystal structure and molecular interactions. Such compounds crystallize in the triclinic crystal system and their molecular stability is influenced by hydrogen bond interactions (Prabhuswamy et al., 2016).

Antitubercular and Antibacterial Properties

A series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have shown promising results against tuberculosis and bacterial infections. The molecular structures of these compounds have been confirmed through various spectroscopic techniques, and certain derivatives have displayed potent antitubercular and antibacterial activities, surpassing the reference drugs Pyrazinamide and Streptomycin (Bodige et al., 2020).

Synthesis and Characterization

The synthesis and structural characterization of isostructural compounds similar to the one have been extensively studied. For example, specific derivatives have been synthesized in high yields and analyzed through single-crystal diffraction, revealing significant insights into their molecular conformation and planarity (Kariuki et al., 2021).

Antimicrobial Agents

The development of novel antimicrobial agents has been a significant application area for derivatives of the specified compound. For instance, novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated against various pathogens, demonstrating moderate to good activities. This research also includes structure-activity relationship (SAR) analysis, shedding light on the potential of these compounds as selective antimicrobial agents (Pokhodylo et al., 2021).

Antitumor Activities

Research has also explored the antitumor potential of related compounds. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has been synthesized and structurally characterized, exhibiting inhibitory effects on the proliferation of certain cancer cell lines (Hao et al., 2017).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c1-11-17(21-22-23(11)13-6-4-5-12(19)9-13)18(24)20-15-8-7-14(25-2)10-16(15)26-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIJOSFAOVKXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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